REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[C:11](#N)[CH2:12]CCCC#N.[CH2:19](O)[CH3:20].C(C(CCC)C(OCC)=O)#N>>[C:1]([O:10][CH2:19][CH3:20])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:11][CH3:12])=[O:7]
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC#N)#N
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
240 °C
|
Type
|
CUSTOM
|
Details
|
the content was stirred at 240° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting mixture was introduced into a 1-liter, stainless autoclave
|
Type
|
CUSTOM
|
Details
|
after purging with nitrogen
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 190° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
As a result of analysis, it
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)OCC)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.006 mol | |
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 3.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[C:11](#N)[CH2:12]CCCC#N.[CH2:19](O)[CH3:20].C(C(CCC)C(OCC)=O)#N>>[C:1]([O:10][CH2:19][CH3:20])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:11][CH3:12])=[O:7]
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC#N)#N
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
240 °C
|
Type
|
CUSTOM
|
Details
|
the content was stirred at 240° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting mixture was introduced into a 1-liter, stainless autoclave
|
Type
|
CUSTOM
|
Details
|
after purging with nitrogen
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 190° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
As a result of analysis, it
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)OCC)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.006 mol | |
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 3.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |